![molecular formula C15H14FN3O2 B2920491 N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide CAS No. 478259-83-5](/img/structure/B2920491.png)
N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide is an organic compound with distinctive structural elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide typically begins with the preparation of the pyrrole-2-carboxamide backbone. The key steps involve:
Formation of the Pyrrole Ring: This can be achieved via Paal-Knorr synthesis or other suitable cyclization techniques.
Attachment of the 4-Fluorobenzoyl Group: This step involves an acylation reaction using 4-fluorobenzoyl chloride and a base such as triethylamine.
Introduction of the Dimethylamino Group: The final modification involves a reaction with dimethylamine in the presence of formaldehyde to form the Schiff base (methylidene) linkage.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for higher yields and cost-efficiency:
Bulk Synthesis of Precursors: Large-scale preparation of pyrrole and fluorobenzoyl chloride.
Continuous Flow Synthesis: Implementation of continuous reactors for efficient mixing and reaction control.
Purification: Employing crystallization, filtration, and chromatography techniques to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions including:
Oxidation: This can occur at the pyrrole ring, potentially yielding pyrrole-N-oxides.
Reduction: The dimethylamino group and the Schiff base can be reduced to the corresponding amine and aldehyde.
Substitution: Electrophilic aromatic substitution at the pyrrole or benzoyl moiety can introduce new functional groups.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Various electrophiles such as halogens, nitro groups.
Major Products Formed
Oxidation Products: Pyrrole-N-oxides.
Reduction Products: Amines and aldehydes.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: Used as an intermediate in synthesizing heterocyclic compounds.
Catalysts and Ligands: Its derivatives can serve as ligands in coordination chemistry.
Biology
Biomolecular Probes: Utilized in designing probes for biological imaging.
Enzyme Inhibitors: Potential use in synthesizing enzyme inhibitors for research.
Medicine
Drug Development: Exploration as a potential pharmacophore in drug design.
Diagnostic Agents: Derivatives could serve in the development of diagnostic tools.
Industry
Materials Science: Application in the synthesis of polymers and advanced materials.
Agriculture: Potential use in agrochemical formulations.
Mechanism of Action
Molecular Targets and Pathways
N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide may interact with various molecular targets:
Enzymatic Interaction: Binding to active sites of enzymes, inhibiting or modifying their activity.
Receptor Binding: Potential binding to biological receptors affecting signal transduction pathways.
Comparison with Similar Compounds
N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups. Similar compounds include:
N-(4-fluorobenzoyl)pyrrole-2-carboxamide: Lacks the dimethylamino methylidene group.
Dimethylaminopyrrole derivatives: Differ in the nature of the benzoyl group attached.
Each of these related compounds exhibits distinct reactivities and applications, highlighting the unique attributes of this compound in scientific and industrial contexts.
Properties
IUPAC Name |
N-(dimethylaminomethylidene)-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-19(2)9-18-15(21)13-7-11(8-17-13)14(20)10-3-5-12(16)6-4-10/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERKZRIOARWJGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818697 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
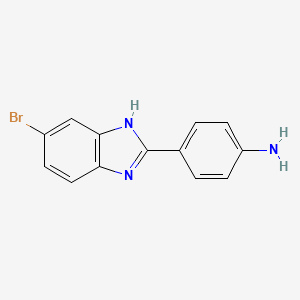
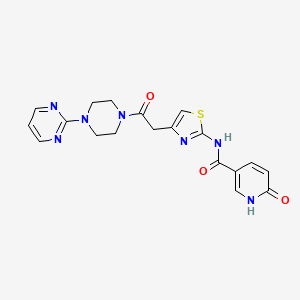
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone](/img/structure/B2920412.png)
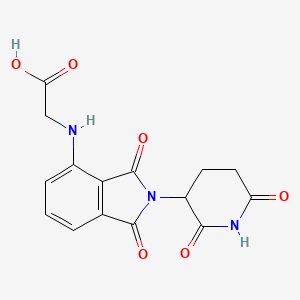
![2,5-dichloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2920418.png)
![8-{[benzyl(methyl)amino]methyl}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2920419.png)
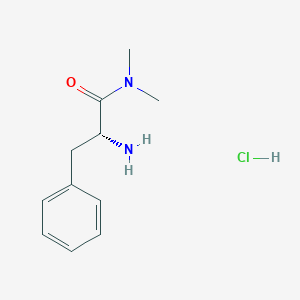
![methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2920422.png)
![N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B2920424.png)
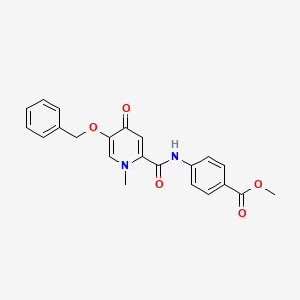
![4-methyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2920427.png)
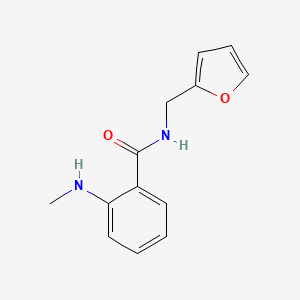

![3-cyclohexyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2920431.png)
